molecular formula C12H13N3 B3030568 2-(4-(hydrazinylmethyl)phenyl)pyridine CAS No. 920757-34-2

2-(4-(hydrazinylmethyl)phenyl)pyridine

Cat. No.: B3030568
CAS No.: 920757-34-2
M. Wt: 199.25 g/mol
InChI Key: HBNGWEBDULUSOV-UHFFFAOYSA-N
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Description

2-(4-(hydrazinylmethyl)phenyl)pyridine is a chemical compound with the molecular formula C12H13N3 It is known for its unique structure, which includes a pyridine ring and a phenyl group connected by a hydrazinylmethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(hydrazinylmethyl)phenyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(bromomethyl)phenylpyridine.

    Hydrazine Reaction: The 4-(bromomethyl)phenylpyridine is then reacted with hydrazine hydrate under controlled conditions to form the desired product, this compound.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(hydrazinylmethyl)phenyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the hydrazinyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

2-(4-(hydrazinylmethyl)phenyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(hydrazinylmethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The pyridine ring can participate in π-π interactions and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(aminomethyl)phenyl)pyridine: Similar structure but with an aminomethyl group instead of a hydrazinyl group.

    2-(4-(methylamino)phenyl)pyridine: Contains a methylamino group in place of the hydrazinyl group.

    2-(4-(dimethylamino)phenyl)pyridine: Features a dimethylamino group instead of the hydrazinyl group.

Uniqueness

2-(4-(hydrazinylmethyl)phenyl)pyridine is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

(4-pyridin-2-ylphenyl)methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-15-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8,15H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNGWEBDULUSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470927
Record name Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920757-34-2
Record name Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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